molecular formula C7H5BrINO2 B14847829 (6-Bromo-4-iodopyridin-2-YL)acetic acid

(6-Bromo-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14847829
M. Wt: 341.93 g/mol
InChI Key: OHQNKCSTMCJCGX-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of (6-Bromo-4-iodopyridin-2-YL)acetic acid may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(6-Bromo-4-iodopyridin-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-4-chloropyridin-2-YL)acetic acid
  • (6-Bromo-4-fluoropyridin-2-YL)acetic acid
  • (6-Bromo-4-methylpyridin-2-YL)acetic acid

Uniqueness

(6-Bromo-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to other halogenated pyridine derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-(6-bromo-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

OHQNKCSTMCJCGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)I

Origin of Product

United States

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